

A Guide to the Spectral Analysis of Methyl 4-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-bromo-2-methoxybenzoate
Cat. No.:	B136142

[Get Quote](#)

This technical guide provides a detailed analysis of the expected spectral data for **methyl 4-bromo-2-methoxybenzoate** (CAS No: 139102-34-4), a key intermediate in synthetic organic chemistry. While raw experimental spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive interpretation. This guide is intended for researchers, scientists, and professionals in drug development who rely on spectral data for structural elucidation and quality control.

Introduction to Methyl 4-bromo-2-methoxybenzoate

Methyl 4-bromo-2-methoxybenzoate, with the molecular formula $C_9H_9BrO_3$ and a molecular weight of 245.07 g/mol, is a substituted aromatic ester.^[1] Its structure comprises a benzene ring with four substituents: a methyl ester group (-COOCH₃), a methoxy group (-OCH₃), a bromine atom (-Br), and a hydrogen atom. The precise arrangement of these groups is critical to the molecule's chemical properties and reactivity. Spectroscopic analysis is the cornerstone of verifying this structure. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.^[2] By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals, a detailed picture of the molecular structure can be assembled.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like **methyl 4-bromo-2-methoxybenzoate** would be as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, typically deuteriochloroform (CDCl_3), in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[3]
- **Instrumentation:** Acquire the spectra on a high-field NMR spectrometer, for instance, a Bruker AV-400, operating at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.[3]
- ^1H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (e.g., 0-200 ppm) is required.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

Predicted Signal	Chemical Shift (δ, ppm) Range	Multiplicity	Integration	Assignment
1	3.8 - 3.9	Singlet	3H	Ester methyl protons (-COOCH ₃)
2	3.8 - 3.9	Singlet	3H	Methoxy protons (-OCH ₃)
3	7.1 - 7.2	Doublet of doublets	1H	Aromatic proton (H-5)
4	7.2 - 7.3	Doublet	1H	Aromatic proton (H-3)
5	7.6 - 7.7	Doublet	1H	Aromatic proton (H-6)

Rationale for Predictions:

- Methyl Protons: The two methyl groups (ester and methoxy) are not adjacent to any protons, so they will appear as sharp singlets. Their chemical shifts are in the typical range for such functional groups.[4]
- Aromatic Protons: The three protons on the benzene ring are in different chemical environments due to the substituents.
 - H-6: This proton is ortho to the electron-withdrawing ester group, which will deshield it, causing it to appear at the most downfield position in the aromatic region. It will be split into a doublet by the neighboring H-5.
 - H-3: This proton is ortho to the electron-donating methoxy group and will be split into a doublet by H-5.
 - H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum is predicted to show nine distinct signals, one for each unique carbon atom.

Predicted Signal	Chemical Shift (δ , ppm) Range	Assignment
1	~52	Ester methyl carbon (-COOCH ₃)
2	~56	Methoxy carbon (-OCH ₃)
3	~115	Aromatic C-3
4	~118	Aromatic C-5
5	~120	Quaternary aromatic C-4 (bearing Br)
6	~122	Quaternary aromatic C-1
7	~134	Aromatic C-6
8	~158	Quaternary aromatic C-2 (bearing OCH ₃)
9	~166	Ester carbonyl carbon (C=O)

Rationale for Predictions:

- Aliphatic Carbons: The methyl ester and methoxy carbons are expected in the 50-60 ppm range, which is characteristic.[\[5\]](#)
- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the electronegative oxygen of the methoxy group (C-2) will be the most downfield among the ring carbons. The carbon bearing the bromine (C-4) and the carbon attached to the ester group (C-1) will also be significantly downfield. The carbonyl carbon of the ester group will be the most deshielded carbon in the molecule.

Visualization of NMR Correlations

The following diagram illustrates the structure of **methyl 4-bromo-2-methoxybenzoate** and the key proton environments.

Caption: Structure of **Methyl 4-bromo-2-methoxybenzoate** with proton assignments.

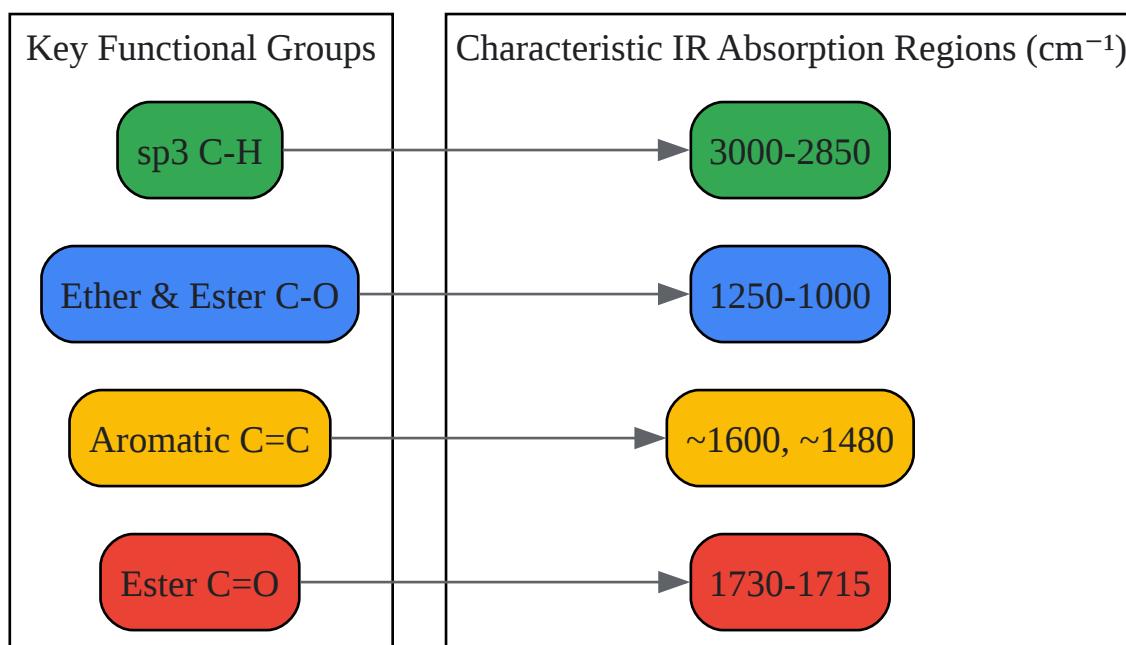
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[\[6\]](#)

Experimental Protocol: IR Data Acquisition

- Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid or liquid samples. A small amount of the sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is typically used.[\[7\]](#)
- Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is recorded. The spectrum is typically displayed as transmittance (%) versus wavenumber (cm^{-1}).

Predicted IR Spectral Data


The IR spectrum will be dominated by absorptions from the carbonyl group, C-O bonds, and aromatic C-H bonds.

Wavenumber (cm ⁻¹) Range	Vibration Type	Intensity	Functional Group
3100 - 3000	C-H Stretch	Medium-Weak	Aromatic C-H
3000 - 2850	C-H Stretch	Medium-Weak	Methyl C-H (sp ³)
1730 - 1715	C=O Stretch	Strong	Ester Carbonyl
~1600, ~1480	C=C Stretch	Medium-Weak	Aromatic Ring
1250 - 1200	C-O Stretch	Strong	Aryl-O-CH ₃ (asymmetric)
1100 - 1000	C-O Stretch	Strong	Ester (C-O) & Aryl-O-CH ₃ (symmetric)
Below 900	C-H Bend	Strong	Aromatic (out-of-plane)
Below 700	C-Br Stretch	Medium	Carbon-Bromine

Rationale for Predictions:

- **Carbonyl Stretch:** The most characteristic peak will be the strong absorption from the ester carbonyl (C=O) group, expected around 1720 cm⁻¹.^[8]
- **C-H Stretches:** Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the two methyl groups will be just below 3000 cm⁻¹.
- **Aromatic Region:** The C=C stretching vibrations of the benzene ring usually give rise to a pair of bands around 1600 and 1480 cm⁻¹.
- **Fingerprint Region:** The region below 1500 cm⁻¹ is complex, but strong absorptions corresponding to the C-O stretching of the ester and ether linkages are expected. The C-Br stretch will appear at a low frequency.

Visualization of Key Vibrational Modes

[Click to download full resolution via product page](#)

Caption: Correlation of functional groups to their IR absorption regions.

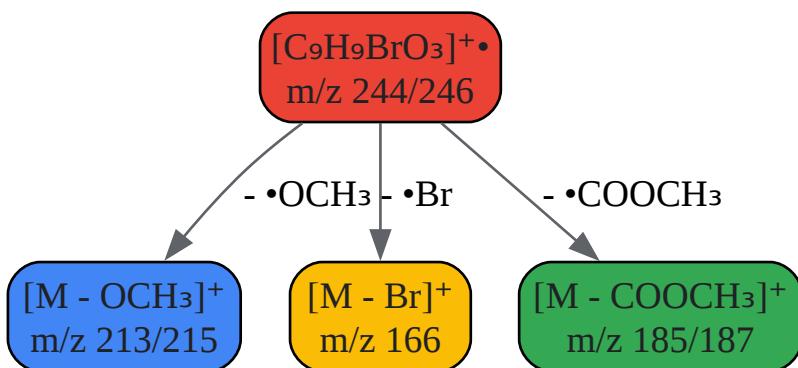
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure.

Experimental Protocol: MS Data Acquisition

- Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.
- Instrumentation: A sample is introduced into a mass spectrometer (e.g., a GC-MS system), where it is vaporized and bombarded with a high-energy electron beam.
- Data Acquisition: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), and a spectrum is generated showing the relative abundance of each fragment.

Predicted Mass Spectrum Fragmentation


The mass spectrum will show a molecular ion peak and several fragment ions. Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in nearly a 1:1 ratio, any fragment containing bromine will appear as a pair of peaks (M and M+2) of almost equal intensity.

m/z Value (for ^{79}Br)	m/z Value (for ^{81}Br)	Predicted Fragment Ion	Identity
244	246	$[\text{C}_9\text{H}_9\text{BrO}_3]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
213	215	$[\text{M} - \text{OCH}_3]^{+}$	Loss of a methoxy radical
185	187	$[\text{M} - \text{COOCH}_3]^{+}$	Loss of a carbomethoxy radical
166	-	$[\text{M} - \text{Br}]^{+}$	Loss of a bromine radical
136	-	$[\text{C}_8\text{H}_8\text{O}_2]^{+\bullet}$	Fragment from loss of Br and CO

Rationale for Predictions:

- Molecular Ion ($\text{M}^{+\bullet}$): The molecular ion peak is expected at m/z 244 and 246, corresponding to the two bromine isotopes.
- Alpha Cleavage: A common fragmentation pathway for esters is the cleavage of the bond adjacent to the carbonyl group. Loss of the methoxy group (-OCH₃, 31 Da) would result in a fragment at m/z 213/215.^[9]
- Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 166.
- Other Fragments: Further fragmentation of these primary ions will lead to other smaller peaks in the spectrum.

Visualization of Key Fragmentation Pathways

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectra of **methyl 4-bromo-2-methoxybenzoate**. By applying fundamental spectroscopic principles and leveraging data from structurally similar compounds, we have established a detailed and reliable spectral profile. These predicted data serve as a valuable reference for scientists engaged in the synthesis, purification, and analysis of this compound, ensuring structural integrity and purity assessment. The methodologies and interpretative logic outlined herein represent a standard workflow for the structural elucidation of novel or uncharacterized organic molecules.

References

- PubChem. (n.d.). **Methyl 4-bromo-2-methoxybenzoate**. National Center for Biotechnology Information.
- Xia, W. (n.d.). Supplementary Information. Beilstein Journals.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0033968).
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686).
- SpectraBase. (n.d.). **Methyl 4-bromo-2-methoxybenzoate**.
- PubChem. (n.d.). Methyl 2-bromo-4-methoxybenzoate. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST WebBook.

- Chegg. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-ブロモ-2-メトキシ安息香酸メチル 98% | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. Methyl 2-bromo-4-methoxybenzoate | C9H9BrO3 | CID 15110997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [[beilstein-journals.org](https://www.beilstein-journals.org)]
- 4. rsc.org [[rsc.org](https://www.rsc.org)]
- 5. Methyl 4-bromobenzoate(619-42-1) 13C NMR spectrum [[chemicalbook.com](https://www.chemicalbook.com)]
- 6. Methyl 4-bromobenzoate(619-42-1) IR Spectrum [[m.chemicalbook.com](https://www.m.chemicalbook.com)]
- 7. Methyl 4-bromo-2-methoxybenzoate | C9H9BrO3 | CID 15128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chegg.com [[chegg.com](https://www.chegg.com)]
- 9. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [A Guide to the Spectral Analysis of Methyl 4-bromo-2-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b136142#methyl-4-bromo-2-methoxybenzoate-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com